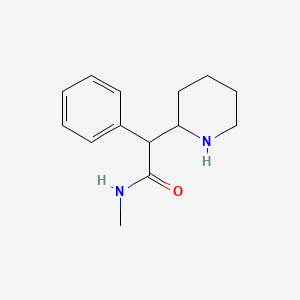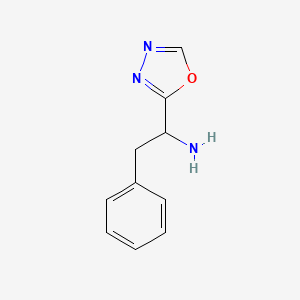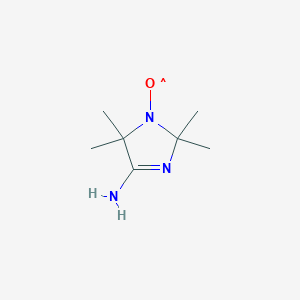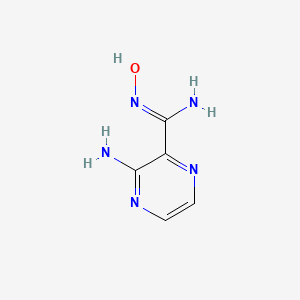
Methyl 2-(aminomethyl)-6-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminomethyl)-6-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by a nitro group (-NO2) at the 6th position and an aminomethyl group (-CH2NH2) at the 2nd position on the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-6-nitrobenzoate typically involves a multi-step process
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(aminomethyl)-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Reduction: Conversion to Methyl 2-(aminomethyl)-6-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-(aminomethyl)-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(aminomethyl)-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aminomethyl group can form hydrogen bonds and participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Methyl 2-(aminomethyl)-4-nitrobenzoate
- Methyl 2-(aminomethyl)-5-nitrobenzoate
- Methyl 2-(aminomethyl)-3-nitrobenzoate
Comparison: Methyl 2-(aminomethyl)-6-nitrobenzoate is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. The position of the nitro group can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers.
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
methyl 2-(aminomethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5,10H2,1H3 |
Clé InChI |
ZDMCOADKBXYKER-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)
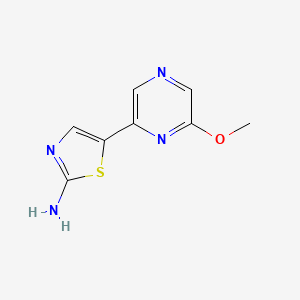
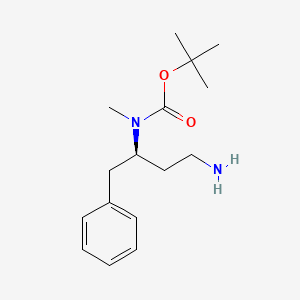

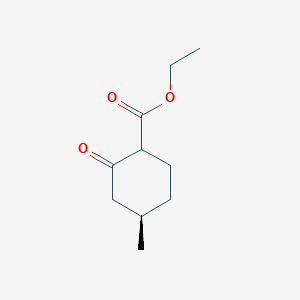

![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
